molecular formula C5H14Cl2N2O2S B13454363 rac-(3R,4R)-4-methanesulfonylpyrrolidin-3-amine dihydrochloride

rac-(3R,4R)-4-methanesulfonylpyrrolidin-3-amine dihydrochloride

Cat. No.: B13454363
M. Wt: 237.15 g/mol
InChI Key: UBRYTHBJPABVIK-ALUAXPQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(3R,4R)-4-methanesulfonylpyrrolidin-3-amine dihydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methanesulfonyl group and an amine group. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-methanesulfonylpyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using various starting materials and catalysts under controlled conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction. Common reagents for this step include methanesulfonyl chloride and a base such as triethylamine.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-methanesulfonylpyrrolidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

rac-(3R,4R)-4-methanesulfonylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-methanesulfonylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

rac-(3R,4R)-4-methanesulfonylpyrrolidin-3-amine dihydrochloride can be compared with other similar compounds, such as:

    rac-(3R,4R)-4-amino-1-methyl-3-pyrrolidinol dihydrochloride: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

    rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride: Another related compound with variations in the ring structure and substituents.

    rac-(3R,4R)-N3-(pyrimidin-4-yl)oxane-3,4-diamine dihydrochloride: Features a different ring system and functional groups, resulting in unique applications and activities.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H14Cl2N2O2S

Molecular Weight

237.15 g/mol

IUPAC Name

(3R,4R)-4-methylsulfonylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C5H12N2O2S.2ClH/c1-10(8,9)5-3-7-2-4(5)6;;/h4-5,7H,2-3,6H2,1H3;2*1H/t4-,5-;;/m1../s1

InChI Key

UBRYTHBJPABVIK-ALUAXPQUSA-N

Isomeric SMILES

CS(=O)(=O)[C@@H]1CNC[C@H]1N.Cl.Cl

Canonical SMILES

CS(=O)(=O)C1CNCC1N.Cl.Cl

Origin of Product

United States

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